2-Ethoxy-5-methoxyphenylboronic acid
Overview
Description
2-Ethoxy-5-methoxyphenylboronic acid is a boronic acid compound . Boronic acids are widely used as safe and environmentally friendly new aromatization reagents for scientific research and production of various fine chemicals containing aryl structures, such as pharmaceuticals, pesticides, and advanced materials .
Molecular Structure Analysis
The molecular formula of 2-Ethoxy-5-methoxyphenylboronic acid is C9H13BO4 . The average mass is 196.008 Da and the monoisotopic mass is 196.090683 Da . The structure of this compound has been determined by single crystal X-ray diffraction .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Ethoxy-5-methoxyphenylboronic acid include a density of 1.2±0.1 g/cm3, boiling point of 382.4±52.0 °C at 760 mmHg, and a flash point of 185.1±30.7 °C . The compound has 4 hydrogen bond acceptors, 2 hydrogen bond donors, and 4 freely rotating bonds .Scientific Research Applications
1. Supramolecular Assembly Design
Phenylboronic acids like 2-Ethoxy-5-methoxyphenylboronic acid are utilized in the design and synthesis of supramolecular assemblies. These assemblies are formed due to hydrogen bonding interactions involving hetero N-atoms and –B(OH)2, a characteristic feature of boronic acids (Pedireddi & Seethalekshmi, 2004).
2. Fluorescence Quenching Studies
Boronic acid derivatives like 2-Ethoxy-5-methoxyphenylboronic acid are studied for their fluorescence quenching properties. This research is significant for understanding their interactions in biological systems, providing insights into their potential applications in bioimaging or sensor development (Geethanjali, Nagaraja & Melavanki, 2015).
3. Crystal Structure and Molecular Packing
Research into the crystal structure and molecular packing of boronic acids, including 2-Ethoxy-5-methoxyphenylboronic acid, is crucial for designing novel boronic acids with monomeric structures. This knowledge aids in crystal engineering and the development of new materials with specific properties (Cyrański et al., 2012).
4. Suzuki–Miyaura Reaction Catalysis
2-Ethoxy-5-methoxyphenylboronic acid plays a role in catalytic reactions, particularly in the Suzuki–Miyaura reaction. This reaction is a cross-coupling process used to synthesize biaryl compounds, a fundamental reaction in organic chemistry (Zotto et al., 2008).
5. Development of Novel Heteroarylpyridines
In the field of medicinal chemistry, 2-Ethoxy-5-methoxyphenylboronic acid is used in the synthesis of heteroarylpyridines through Suzuki cross-coupling reactions. These compounds have significant potential in pharmaceutical research due to their diverse biological activities (Parry et al., 2002).
Safety And Hazards
properties
IUPAC Name |
(2-ethoxy-5-methoxyphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BO4/c1-3-14-9-5-4-7(13-2)6-8(9)10(11)12/h4-6,11-12H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZURUWKQPQTXPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)OC)OCC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50657306 | |
Record name | (2-Ethoxy-5-methoxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50657306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethoxy-5-methoxyphenylboronic acid | |
CAS RN |
957065-85-9 | |
Record name | (2-Ethoxy-5-methoxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50657306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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